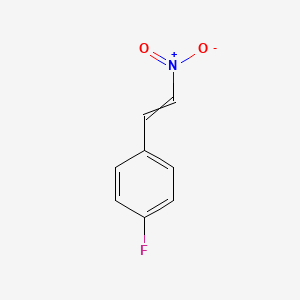

4-Fluoro-beta-nitrostyrene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C8H6FNO2 |

|---|---|

分子量 |

167.14 g/mol |

IUPAC名 |

1-fluoro-4-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C8H6FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H |

InChIキー |

VRFSQVFSQAYHRU-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])F |

製品の起源 |

United States |

The Versatility of Nitrostyrene Derivatives in Modern Synthesis

Nitrostyrene (B7858105) derivatives are widely recognized as powerful and versatile intermediates in organic synthesis. mdpi.comresearchgate.net The presence of the nitro group, a strong electron-withdrawing group, activates the carbon-carbon double bond, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility as Michael acceptors, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The synthetic utility of nitrostyrenes is extensive, serving as precursors to a wide array of valuable compounds. Through various chemical transformations, the nitroalkene functionality can be converted into other functional groups, including amines, ketones, oximes, and hydroxylamines. mdpi.com For instance, the reduction of β-nitrostyrenes is a common route to synthesize phenethylamines, a class of compounds with significant pharmacological applications. researchgate.net Furthermore, nitrostyrenes are effective dienophiles in Diels-Alder reactions, facilitating the construction of complex cyclic systems. mdpi.com Their role as key intermediates extends to the synthesis of various heterocyclic compounds, such as pyrroles and chromenes. researchgate.netossila.com

Synthetic Methodologies for 4 Fluoro Beta Nitrostyrene and Its Analogues

Chiral gamma-Nitroaldehydes and gamma-Aminobutyric Acid (GABA) Analogues

The conjugate addition of aldehydes to nitroalkenes, such as 4-fluoro-beta-nitrostyrene, is a powerful method for constructing chiral γ-nitroaldehydes. These compounds are important precursors for pharmaceutically active γ-aminobutyric acid (GABA) analogues, which are used as anticonvulsants and antidepressants. ossila.comchemrxiv.orgacs.org

Organocatalytic Michael addition reactions, often employing chiral primary or secondary amines, facilitate the enantioselective synthesis of these γ-nitroaldehydes. chemrxiv.orgua.es For instance, the reaction of acetaldehyde (B116499) with β-nitrostyrenes can be catalyzed by engineered enzymes, such as mutants of 4-oxalocrotonate tautomerase, to produce γ-nitrobutyric acids with high enantioselectivity. acs.orgresearchgate.net These can then be reduced to the corresponding GABA analogues. acs.org

A Glimpse into the History and Future of 4 Fluoro Beta Nitrostyrene Research

Conventional Synthetic Pathways to this compound

Traditional methods for synthesizing arylnitroethenes remain fundamental in laboratory and industrial settings. These pathways are characterized by their reliability and the use of readily available starting materials.

The most common and straightforward route to β-nitrostyrenes is the Henry (or nitroaldol) reaction, followed by dehydration. mdpi.com This process involves the condensation of an aromatic aldehyde with a nitroalkane. For the synthesis of 4-fluoro-β-nitrostyrene, 4-fluorobenzaldehyde is reacted with nitromethane. mdpi.comtum.de The reaction is typically catalyzed by a base, which deprotonates the nitroalkane to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a β-nitroalkanol intermediate. Subsequent acid- or base-catalyzed dehydration of this alcohol yields the final β-nitrostyrene product. mdpi.comsciencemadness.org

A common procedure involves refluxing 4-fluorobenzaldehyde and nitromethane in the presence of ammonium (B1175870) acetate (B1210297) in acetic acid. mdpi.comtum.de This one-pot method facilitates both the initial condensation and the subsequent dehydration. Following the reaction, the product is often isolated by pouring the mixture into water and extracting with an organic solvent, yielding pale yellow crystals after purification. mdpi.com The Henry reaction is a versatile and reliable method for producing a wide array of nitrostyrene derivatives. mdpi.com

| Aldehyde | Nitroalkane | Catalyst/Solvent System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Nitromethane | Ammonium acetate / Acetic acid | Reflux, 5.5 hours | 57% | mdpi.com |

| 4-Fluorobenzaldehyde | Nitromethane | Ammonium acetate / Nitromethane (as solvent) | Reflux, 16 hours | 62% | tum.de |

An alternative and highly stereoselective method has been developed for the synthesis of α-fluoro-nitroalkene analogues, specifically (Z)-β-fluoro-β-nitrostyrenes. This approach involves the radical nitration of readily accessible 2-bromo-2-fluorostyrenes. researchgate.netnih.govscispace.com The reaction proceeds through a nitration-debromination sequence when the starting material is treated with iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O). nih.govacs.org

This method is notable for its high efficiency and exceptional stereoselectivity, exclusively producing the Z-isomer of the α-fluoro-nitroalkene product in high yields, often up to 92%. nih.govacs.orgmdpi.com The resulting monofluorinated alkenes are considered valuable and versatile building blocks for synthesizing other fluorinated organic molecules. researchgate.netmdpi.com

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-2-fluorostyrenes (general) | Fe(NO₃)₃·9H₂O | (Z)-α-Fluoro-nitroalkenes | Up to 92% | nih.govscispace.comacs.org |

Emerging Catalytic Approaches in this compound Synthesis

Recent advancements in catalysis have introduced more sophisticated and sustainable methods for synthesizing 4-fluoro-β-nitrostyrene and its analogues. These emerging strategies focus on asymmetric synthesis, green chemistry principles, and biocatalysis.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, operating as a third pillar alongside metal catalysis and biocatalysis. mdpi.com Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, are particularly effective. mdpi.com While many studies focus on the asymmetric Michael addition to pre-formed nitrostyrenes using organocatalysts, beilstein-journals.orgossila.commetu.edu.tr these catalysts are also being applied to the Henry reaction itself to produce chiral β-nitroalcohols, the precursors to nitrostyrenes. For instance, N-sulfinylurea-based organocatalysts have been used in aza-Henry reactions, demonstrating the potential for high stereoselectivity in related transformations. beilstein-journals.org The development of pyrrolidine-based organocatalysts for the asymmetric Michael addition of ketones and aldehydes to nitroolefins highlights the tunability of these catalysts to achieve high stereocontrol. unibo.it The application of these advanced catalytic systems directly to the asymmetric Henry-dehydration sequence for producing chiral fluorinated nitrostyrenes is an active area of research.

In the pursuit of greener chemical processes, ionic liquids (ILs) have been successfully employed as both solvents and catalysts for the synthesis of β-nitrostyrenes. These protocols often eliminate the need for volatile and hazardous organic solvents. google.com A notable example is the use of 2-hydroxyethylammonium formate, a task-specific ionic liquid, which effectively promotes the condensation of aldehydes with nitromethane. acs.org This IL is believed to have an ambiphilic character, activating both reactants. researchgate.net

Another approach utilizes novel multi-acidic ionic liquids derived from ethanolamine (B43304) as reusable catalysts for the Henry condensation-dehydration under solvent-free conditions. google.com The reaction of an aromatic aldehyde with a nitroalkane proceeds upon heating, and the ionic liquid can be recovered and reused multiple times without a significant drop in yield. google.com These methods are characterized by simple operation, high product yields, and excellent catalyst reusability, presenting a promising avenue for industrial application. google.com

| Aldehyde | Ionic Liquid (Catalyst/Medium) | Conditions | Yield | Notes | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (general β-nitrostyrene synthesis) | (2-Hydroxyethyl)ammonium carboxylates | Room Temperature, 24 hours | Up to 90% | IL is hydrophilic and easily separated with water. | researchgate.net |

| Aromatic aldehydes (general) | Ethanolamine-derived multi-acidic IL | 100–130°C, 0.5–24 hours, solvent-free | High | IL reusable for at least 6 cycles. | google.com |

Biocatalysis offers a highly selective and environmentally benign alternative for chemical synthesis. Enzymes have been investigated for their potential to catalyze the Henry reaction. For example, lipases have shown catalytic activity for the reaction between aromatic aldehydes and nitromethane. polimi.it However, a significant challenge in the biocatalytic synthesis of nitrostyrenes is the dehydration of the intermediate β-nitroalkanol. researchgate.net This step typically requires high temperatures or harsh chemical conditions that are incompatible with enzymatic systems. researchgate.net

Despite this limitation, enzymes like Old Yellow Enzyme (OYE) have been studied extensively for their ability to catalyze reactions involving nitroolefins, primarily the reduction of the double bond. nih.gov Research into engineering or discovering enzymes that can efficiently perform both the condensation and dehydration steps under mild conditions is ongoing. The development of a robust biocatalytic one-pot synthesis of nitrostyrenes from aldehydes remains a key objective in green chemistry.

Advanced Strategies for E/Z Stereoisomer Control

The stereochemical configuration of the double bond in β-nitrostyrenes, designated as E (trans) or Z (cis), is a critical determinant of their reactivity and utility in subsequent synthetic transformations. The E-isomer is thermodynamically more stable due to reduced steric hindrance between the phenyl and nitro groups, and is therefore the predominant or exclusive product in many standard synthetic preparations, such as the classic Henry-Knoevenagel condensation. However, the development of advanced synthetic methodologies has provided chemists with powerful tools to overcome this thermodynamic preference and achieve kinetic control, enabling the selective synthesis of the less stable Z-isomer or providing high stereoselectivity for the E-isomer. These strategies often rely on the careful selection of catalysts, solvents, and reaction temperatures to manipulate the reaction pathway and the stability of key intermediates.

One of the most direct and effective strategies for achieving high stereoselectivity involves modifying the reaction conditions in a one-pot synthesis from the corresponding aldehyde and nitroalkane. Research has demonstrated that by simply changing the solvent and temperature, the stereochemical outcome can be precisely controlled. researchgate.netorganic-chemistry.org The use of piperidine (B6355638) as a catalyst in the presence of 4 Å molecular sieves under anhydrous conditions is central to this approach. researchgate.netorganic-chemistry.org The molecular sieves are crucial for stereochemical control, as their absence leads to a mixture of E/Z isomers. organic-chemistry.org

For the preferential synthesis of the (E)-isomer, the reaction is typically performed in a non-polar solvent like toluene (B28343) at reflux temperature. organic-chemistry.org These conditions favor the thermodynamic equilibrium, leading to the more stable E-alkene. Conversely, to obtain the (Z)-isomer, the reaction is conducted in a polar aprotic solvent such as dichloromethane (B109758) at a lower temperature (e.g., room temperature). organic-chemistry.org This kinetically controlled process is believed to proceed through an alternative mechanism involving an imine intermediate, which is then attacked by the nitronate to selectively form the Z-alkene. organic-chemistry.org

| Aldehyde Substrate | Nitroalkane | Catalyst/Additive | Solvent | Temperature | Predominant Isomer | Reference |

| Aliphatic Aldehydes | Various Nitroalkanes | Piperidine / 4 Å MS | Toluene | Reflux | E | organic-chemistry.org |

| Aliphatic Aldehydes | Various Nitroalkanes | Piperidine / 4 Å MS | Dichloromethane | Room Temp. | Z | organic-chemistry.org |

In the specific context of fluorinated analogues like β-fluoro-β-nitrostyrenes, stereocontrol can be achieved with exceptional selectivity. An effective and stereoselective method for preparing β-fluoro-β-nitrostyrenes involves the radical nitration of 2-bromo-2-fluorostyrenes. This process occurs with a concurrent elimination of bromine, yielding the target structures exclusively as the Z-isomers in high yields. mdpi.com This method provides a direct and highly valuable route to these otherwise difficult-to-access building blocks.

Another approach focuses on the dehydration step of the intermediate nitroalcohol formed during the Henry reaction. The use of specific catalytic systems can influence this elimination. For instance, chiral copper(II) complexes have been studied for their ability to catalyze the Henry reaction. mdpi.comresearchgate.net While the primary focus of such studies is often on enantioselectivity, the conditions can be tuned to favor the formation of the β-nitrostyrene product, which is typically the E-isomer resulting from dehydration of the nitroalcohol intermediate. mdpi.comresearchgate.net

The broader concept of achieving kinetic Z-selectivity by modifying the electronic properties of the reagents has also been explored, drawing parallels to established olefination reactions like the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction. diva-portal.org In this context, using reagents with highly electron-deficient substituents can lower the activation barrier for the collapse of a key intermediate (e.g., a cis-oxaphosphetane in related couplings), favoring the formation of the kinetic Z-alkene over the thermodynamic E-isomer. diva-portal.org This principle highlights a sophisticated strategy for directing the stereochemical outcome in alkene synthesis.

Michael Acceptor Behavior in Conjugate Addition Reactions

The polarized nature of the carbon-carbon double bond in this compound makes it an excellent Michael acceptor. mdpi.com The presence of the nitro group strongly activates the alkene for conjugate addition, a reactivity pattern that is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.comwikipedia.org

Asymmetric Michael additions to nitrostyrenes are a cornerstone of modern organic synthesis for creating chiral molecules. The use of chiral ligands in combination with metal catalysts allows for the enantioselective formation of new stereocenters. nih.govacs.org For instance, novel chiral ligands like thiophene-2,5-bis(imidazolinyl)thiophene and thiophene-2,5-bis(oxazolinyl)thiophene have been synthesized and applied in copper-catalyzed asymmetric Friedel–Crafts alkylations of indoles with β-nitrostyrenes. nih.gov These reactions are pivotal for building highly functionalized, optically pure compounds. nih.gov

In a specific example involving a related nitrostyrene, the Friedel-Crafts reaction of 5-fluoroindole (B109304) with β-nitrostyrene, catalyzed by a copper complex with a chiral thiophene-based ligand, yielded the product with 66% enantiomeric excess (ee). nih.gov Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thiourea, have also proven highly effective. rsc.orgacs.orgresearchgate.net These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high yields and stereoselectivities. For example, polymeric cinchona squaramide organocatalysts have been used for the asymmetric Michael addition of β-ketoesters to trans-β-nitrostyrene, affording products in good yields with excellent enantio- and diastereoselectivities. acs.org

Table 1: Examples of Chiral Ligand-Catalyzed Asymmetric Michael Additions to β-Nitrostyrenes

| Catalyst/Ligand System | Nucleophile | Electrophile | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Cu(II)/Chiral Thiophene Ligand | 5-Fluoroindole | β-Nitrostyrene | 57% | 66% | N/A |

| Cinchona Squaramide Polymer | β-Ketoester | trans-β-Nitrostyrene | Good | Excellent | Excellent |

Data compiled from studies on related β-nitrostyrene systems to illustrate general reactivity patterns. nih.govacs.orgmdpi.com

This compound readily undergoes conjugate addition with a variety of soft nucleophiles, including those based on carbon, nitrogen, and sulfur. mdpi.commdpi.com

Carbon Nucleophiles (Pyrroles and Indoles): The reaction of indoles with β-fluoro-β-nitrostyrenes proceeds as a Michael addition in a highly regioselective manner, exclusively forming 3-(1-aryl-2-fluoro-2-nitroethyl)-1H-indoles. researchgate.net A notable feature of this reaction is that it can be performed effectively in water without a catalyst, highlighting a green chemistry approach. researchgate.net Yields for these additions are often good to excellent, reaching up to 92%. researchgate.net Similarly, pyrroles add to β-fluoro-β-nitrostyrenes under catalyst-free and solvent-free conditions to produce 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in quantitative yields. mdpi.comnih.gov The reduced nucleophilicity of N-substituted pyrroles may require harsher conditions, such as microwave heating at elevated temperatures. mdpi.com

Sulfur Nucleophiles (Thiols): The high reactivity of nitrostyrenes as Michael acceptors makes them prone to rapid conjugate addition with thiol-type nucleophiles. mdpi.comkoreascience.kr The reaction of thiols, such as cysteine or aryl thiols, with β-nitrostyrene derivatives proceeds efficiently. koreascience.krnih.gov The use of base catalysis can be crucial in preventing side reactions, such as β-fluoride elimination, when working with fluorinated styrenes, thereby ensuring the formation of the desired α,α-difluoroalkylthioethers in high yields. nih.gov

Table 2: Nucleophilic Addition to β-Fluoro-β-nitrostyrenes

| Nucleophile | Reaction Conditions | Product Type | Yield |

|---|---|---|---|

| Indole | Water, Catalyst-free | 3-(1-Aryl-2-fluoro-2-nitroethyl)-1H-indole | Up to 92% |

| Pyrrole (B145914) | Solvent-free, rt | 2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrrole | Quantitative |

| N-Aryl Pyrrole | Solvent-free, MW, 150-200 °C | N-Aryl-2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrrole | Moderate to Good |

Data compiled from various studies on fluorinated and non-fluorinated nitrostyrenes. mdpi.comresearchgate.netnih.govnih.gov

Enzymes offer a powerful and environmentally benign alternative for catalyzing asymmetric reactions. The proline-based enzyme 4-oxalocrotonate tautomerase (4-OT) has been shown to promiscuously catalyze asymmetric Michael-type additions. genscript.comnih.govd-nb.info It can facilitate the addition of linear aldehydes to trans-β-nitrostyrene in aqueous solutions, producing γ-nitroaldehydes with good yields, diastereomeric ratios up to 93:7, and enantiomeric excesses up to 81%. genscript.comnih.gov While specific studies on this compound with 4-OT are not detailed, the general applicability to substituted β-nitrostyrenes suggests its potential. d-nb.info The catalytic efficiency and stereoselectivity of 4-OT are influenced by substituents on the aromatic ring of the nitrostyrene. d-nb.info Other enzymes, like the engineered DERA (2-deoxy-D-ribose-5-phosphate aldolase), have also been evolved to act as proficient "Michaelases" for the addition of nitromethane to α,β-unsaturated aldehydes, demonstrating the broad potential of biocatalysis in this field. acs.org

Pericyclic Reactions: Diels-Alder Cycloadditions

The electron-deficient nature of this compound makes it a potent dienophile for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. beilstein-journals.orgnih.govwikipedia.org This reaction is a powerful tool for constructing six-membered rings and fluorinated bicyclic compounds with high stereochemical control. beilstein-journals.orgnih.govchemrxiv.orgorganic-chemistry.org

The Diels-Alder reaction between β-fluoro-β-nitrostyrenes and various cyclic 1,3-dienes has been investigated. beilstein-journals.orgnih.gov The reaction with 1,3-cyclopentadiene (CPD) proceeds smoothly at elevated temperatures (e.g., 110 °C in o-xylene) to give novel monofluorinated norbornenes in high isolated yields, often up to 97%. beilstein-journals.orgbeilstein-journals.org

The reactivity, however, is highly dependent on the structure of the diene. chemrxiv.org The reaction with 1,3-cyclohexadiene (B119728) (CHD) is significantly slower and results in lower yields (below 35%) of the corresponding monofluorinated bicyclo[2.2.2]oct-2-enes, even with microwave activation. beilstein-journals.orgchemrxiv.org More constrained or larger cyclic dienes, such as 1,3-cycloheptadiene (B1346008) and 1,3-cyclooctadiene, were found to be unreactive under similar conditions. beilstein-journals.orgchemrxiv.org

Table 3: Reactivity of Cyclic Dienes with β-Fluoro-β-nitrostyrenes

| Cyclic Diene | Product Type | Yield |

|---|---|---|

| 1,3-Cyclopentadiene (CPD) | Monofluorinated Norbornenes | Up to 97% |

| 1,3-Cyclohexadiene (CHD) | Monofluorinated Bicyclo[2.2.2]oct-2-enes | < 35% |

| 1,3-Cycloheptadiene | No reaction | 0% |

Data from a comprehensive study on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes. beilstein-journals.orgchemrxiv.org

The Diels-Alder reaction is known for its high degree of stereoselectivity and regioselectivity. wikipedia.orgmasterorganicchemistry.com

Diastereoselectivity (Endo/Exo Selectivity): In the reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like CPD, a mixture of exo and endo isomers is typically formed. beilstein-journals.orgbeilstein-journals.org The ratio of these diastereomers is influenced by the substituents on the nitrostyrene. Often, a slight preference for the exo-isomer is observed. researchgate.net However, computational studies (DFT calculations) on the reaction pathway indicate that the transition state leading to the endo isomer is lower in energy, suggesting it should be the kinetically favored product. beilstein-journals.orgresearchgate.net The observed product distribution can be a complex interplay of kinetic and thermodynamic factors.

Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the formation of regioisomers is possible. masterorganicchemistry.combeilstein-journals.org The regiochemical outcome is generally governed by electronic effects, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.comyoutube.com For a normal electron-demand Diels-Alder reaction, this typically leads to the "ortho" (1,2-substituted) and "para" (1,4-substituted) products being favored over the "meta" (1,3-substituted) product. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the fluorine and nitro groups dictate the electronic properties of the dienophile, guiding the regiochemical outcome of the cycloaddition. youtube.com

Kinetic and Computational Analysis of Activation Parameters

The reactivity of this compound has been quantitatively assessed through kinetic studies and computational modeling in various reactions, providing deep insights into its mechanisms and the energetic demands of transition states.

In the context of Diels-Alder reactions with cyclic dienes, the activation parameters for the reaction between a model β-fluoro-β-nitrostyrene and cyclopentadiene (B3395910) (CPD) have been determined. beilstein-journals.orgresearchgate.net The activation enthalpies (ΔH≠) for the formation of the exo- and endo-isomers were found to be identical at 51.6 kJ mol⁻¹. beilstein-journals.orgresearchgate.net However, the entropies of activation (ΔS≠) showed a slight difference, with values of -183.1 J mol⁻¹ K⁻¹ for the exo path and -181.8 J mol⁻¹ K⁻¹ for the endo path. beilstein-journals.orgresearchgate.net The corresponding free energies of activation (ΔG‡) were calculated to be 121.75 kJ mol⁻¹ for the exo-isomer and 121.26 kJ mol⁻¹ for the endo-isomer. beilstein-journals.orgresearchgate.net These values are characteristic of concerted [4+2]-cycloaddition reactions. beilstein-journals.org Computational studies using Density Functional Theory (DFT) at the M062X/6-311+G(d,p) level have been employed to model the reaction pathway, identifying the transition states and confirming that the path leading to the endo-isomer is lower in energy and more exergonic. researchgate.netchemrxiv.org

Kinetic analysis was also performed for the catalyst-free conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes. mdpi.com For this reaction, the activation parameters were calculated from kinetic data collected over a temperature range of 30–90 °C. mdpi.com The activation enthalpy (ΔH≠) and entropy (ΔS≠) were determined to be 51.72 kJ/mol and -183.45 J/mol·K for the major diastereomer, and 55.03 kJ/mol and -178.57 J/mol·K for the minor diastereomer, respectively. mdpi.com Furthermore, DFT calculations at the B3LYP/6-31G* level were used to evaluate the global electrophilicity index (ω) of the nitrostyrene derivatives, which showed a correlation with the logarithm of the reaction rate constants. mdpi.com

Table 1: Activation Parameters for Reactions of β-Fluoro-β-nitrostyrenes An interactive data table detailing the activation parameters for different reactions.

| Reaction | Isomer/Product | Activation Enthalpy (ΔH≠) | Activation Entropy (ΔS≠) | Source |

| Diels-Alder with CPD | exo | 51.6 kJ/mol | -183.1 J/mol·K | beilstein-journals.orgresearchgate.net |

| Diels-Alder with CPD | endo | 51.6 kJ/mol | -181.8 J/mol·K | beilstein-journals.orgresearchgate.net |

| Conjugate Addition of Pyrrole | Major Diastereomer | 51.72 kJ/mol | -183.45 J/mol·K | mdpi.com |

| Conjugate Addition of Pyrrole | Minor Diastereomer | 55.03 kJ/mol | -178.57 J/mol·K | mdpi.com |

Elimination Reactions and Functional Group Transformations

A characteristic reaction of adducts derived from this compound is the base-induced elimination of nitrous acid (HNO₂). This transformation serves as a powerful synthetic tool for introducing a fluorinated vinyl group. For instance, the adducts formed from the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes readily undergo elimination when treated with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile, affording novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles in high yields. mdpi.comnih.gov This two-step sequence, involving conjugate addition followed by elimination, provides an effective alternative to reactions with unstable 1-fluoroacetylenes. mdpi.comnih.gov

Similarly, this elimination strategy has been applied to cycloadducts. A norbornene derivative, synthesized via a Diels-Alder reaction of a β-fluoro-β-nitrostyrene, was treated with potassium tert-butoxide (t-BuOK), leading to the selective elimination of nitrous acid. nih.govbeilstein-journals.org This reaction produced a novel fluorinated norbornadiene in 77% yield, with no competing elimination of hydrogen fluoride (B91410) (HF) observed. nih.govbeilstein-journals.org The sequence of Diels-Alder reaction followed by base-induced HNO₂ elimination presents a direct route to these valuable fluorinated bicyclic systems. nih.govbeilstein-journals.org

The reduction of the nitrovinyl group in nitrostyrenes to a primary amine is a fundamental transformation for the synthesis of phenethylamines. Various methods exist, each with specific advantages and limitations, particularly concerning chemoselectivity with halogenated substrates.

Catalytic hydrogenation is a common method. For instance, a fluorinated nitrostyrene was successfully reduced using a platinum catalyst on carbon in the presence of HCl. researchgate.net However, this method can lead to partial or complete dehalogenation when other halogens like chlorine, bromine, or iodine are present on the aromatic ring. researchgate.net Hydride-donating reagents are also frequently employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this conversion, though it can also cause the reduction of aryl halides. researchgate.net To mitigate this, more electrophilic reagents like aluminum hydride (AlH₃), generated in situ, can be used. researchgate.net Other borohydride (B1222165) reagents, such as borane (B79455) in THF with catalytic sodium borohydride (NaBH₄) or lithium borohydride with TMSCl, have also been reported to cleanly convert nitrostyrenes to amines while avoiding dehalogenation. researchgate.net

A simple, one-pot method utilizes NaBH₄ in combination with copper(II) chloride (CuCl₂) to reduce β-nitrostyrenes to the corresponding phenethylamines in good yields (62-83%) under mild conditions. nih.gov Metal-based reductions, such as with zinc powder in the presence of HCl at low temperatures, have been shown to be effective for halogenated β-nitrostyrenes, selectively reducing both the double bond and the nitro group without affecting an aryl-halogen bond. researchgate.net

The carbon-carbon double bond in the adducts of this compound can undergo various oxidative transformations. While direct oxidation of this compound itself is less commonly detailed, the cycloadducts derived from its reactions serve as valuable substrates for such transformations.

For example, a norbornene adduct resulting from a Diels-Alder reaction was subjected to syn-dihydroxylation. nih.govbeilstein-journals.org Using an N-methylmorpholine-N-oxide (NMO)–osmium tetroxide (OsO₄) system, the reaction yielded the corresponding vicinal diols. nih.govbeilstein-journals.org In another oxidative functionalization, cycloadducts were treated with meta-chloroperbenzoic acid (m-CPBA) to afford the corresponding epoxides. researchgate.net

General methods for the oxidative cleavage of double bonds, such as ozonolysis, could also be applied. Ozonolysis involves treating the alkene with ozone (O₃) followed by a workup step. libretexts.org A reductive workup (e.g., with zinc dust) yields aldehydes or ketones, whereas an oxidative workup (e.g., with hydrogen peroxide) produces carboxylic acids or ketones. libretexts.org Another high-yield, two-step alternative to ozonolysis is the initial dihydroxylation of the alkene followed by oxidative cleavage of the resulting glycol with reagents like lead tetraacetate (Pb(OAc)₄) or periodic acid (HIO₄). libretexts.org These methods provide a way to cleave the double bond and produce corresponding carbonyl compounds. libretexts.org

Cascade and Domino Reactions

This compound is a competent reactant in complex cascade and domino reactions, enabling the efficient construction of intricate molecular architectures in a single operation.

A notable example is the organocatalyzed diastereo- and enantioselective synthesis of trisubstituted benzopyrans. nih.govacs.org In this process, trans-4-fluoro-β-nitrostyrene participates in an oxa-Michael intramolecular nitro-Michael cascade reaction with a substituted (E)-2-(2-nitrovinyl)phenol. nih.gov The reaction, catalyzed by bifunctional squaramides, proceeds with good to moderate enantio- and diastereoselectivity to furnish the complex chroman framework. nih.govacs.org

The compound has also been utilized in N-heterocyclic carbene (NHC)-catalyzed cascade reactions. An NHC-catalyzed dual Stetter cascade was developed by coupling 4-fluoro-β-nitrostyrene with phthalaldehyde. scribd.com This reaction proceeds under mild conditions to afford 2-(4-fluorophenyl)naphthalene-1,4-dione, a valuable naphthoquinone derivative, in 86% yield. scribd.com

Furthermore, nitrostyrenes are key components in multi-step domino reactions for synthesizing highly substituted aromatic systems. A four-step domino reaction has been developed for the non-statistical synthesis of hexaarylbenzenes, where a nitrostyrene reacts with a malononitrile (B47326) derivative and another component in a sequence that involves Knoevenagel condensation, Michael addition, intramolecular cyclization, and aromatization. chemrxiv.org Although the primary example used 4-methylnitrostyrene, this methodology highlights the potential of substituted nitrostyrenes like the 4-fluoro derivative in constructing complex, sterically hindered molecules. chemrxiv.org

Applications in Complex Molecule Synthesis and Medicinal Chemistry Precursors

Precursors for Bioactive Building Blocks

Development of Spirocyclic Compounds

The unique electronic properties of 4-fluoro-β-nitrostyrene make it a valuable precursor in the synthesis of complex spirocyclic systems, which are core structures in various biologically active molecules. The construction of these three-dimensional frameworks often involves cycloaddition reactions where the nitrostyrene (B7858105) derivative acts as a key building block.

A significant strategy for synthesizing spirocycles is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. nih.gov This method is employed to create novel spiro[pyrrolidine-2,3′-oxindoles] by reacting (E)-2-aryl-1-nitroethenes, including fluorinated variants, with isatins and α-amino acids. nih.gov The reaction generates an azomethine ylide in situ from the isatin (B1672199) and α-amino acid, which then undergoes a cycloaddition with the nitrostyrene. This process can be performed under microwave irradiation, leading to the formation of the spirooxindole skeleton in a chemo- and regio-selective manner. nih.gov The resulting spiro[pyrrolidine-2,3′-oxindoles] possess a pyrrolidine (B122466) ring fused at a single carbon atom to an oxindole (B195798) core, a motif found in potential anti-cancer agents. nih.gov Research has also explored organo-catalytic versions of this [3+2] cycloaddition to produce trifluoromethyl-containing spiro-oxindole-pyrrolidine-pyrazolone compounds with high efficiency and stereoselectivity. rsc.org

Another approach involves the Diels-Alder reaction to construct spiro-fused carbocycles. For instance, the reaction of β-fluoro-β-nitrostyrene with spiro[2.4]hepta-4,6-diene results in a norbornene derivative featuring a spiro-fused cyclopropane (B1198618) ring. beilstein-journals.org This cycloaddition proceeds, albeit more slowly than with simpler dienes like cyclopentadiene (B3395910), yielding the corresponding spiro-norbornene in moderate yields. beilstein-journals.org The steric hindrance of the spirodiene's cyclopropyl (B3062369) group influences the reaction rate and yield. beilstein-journals.org

Solid-phase synthesis has also been utilized to create spirocyclic oximes. This method involves a Michael addition followed by an intramolecular 1,3-dipolar cycloaddition using various β-nitrostyrene derivatives to build a tricyclic isoxazolidine (B1194047) intermediate, which is then converted to the final spirocyclic product. jove.com This technique allows for the creation of a library of spirocyclic molecules by varying the nitrostyrene and other reagents. jove.com

Table 1: Examples of Spirocyclic Compound Synthesis using Nitrostyrene Derivatives

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Yield | Reference |

| [3+2] Cycloaddition | Isatin | α-Amino Acid | (E)-4-Fluoro-β-nitrostyrene | Spiro[pyrrolidine-2,3′-oxindole] | 72-80% | nih.gov |

| Diels-Alder Reaction | β-Fluoro-β-nitrostyrene | Spiro[2.4]hepta-4,6-diene | - | Spiro-fused Norbornene | 44% | beilstein-journals.org |

| Michael/1,3-Dipolar Cycloaddition | Furfurylamine on solid support | β-Nitrostyrene derivative | - | Spirocyclic Oxime | 40-53% (overall) | jove.com |

Synthesis of Polyfunctionalized Carbo- and Heterocycles

4-Fluoro-β-nitrostyrene serves as a versatile building block for constructing a wide array of polyfunctionalized carbocyclic and heterocyclic compounds. Its electron-deficient double bond, activated by both the nitro and fluoro groups, readily participates in various carbon-carbon and carbon-heteroatom bond-forming reactions. beilstein-journals.orgossila.com

Carbocycle Synthesis

The Diels-Alder reaction is a powerful tool for carbocycle synthesis using β-fluoro-β-nitrostyrenes as dienophiles. beilstein-journals.orgchemrxiv.org Reactions with cyclic 1,3-dienes, such as 1,3-cyclopentadiene and 1,3-cyclohexadiene (B119728), yield novel monofluorinated bicyclic compounds. beilstein-journals.orgchemrxiv.org For example, reacting 4-fluoro-β-nitrostyrene with 1,3-cyclopentadiene in o-xylene (B151617) at 110 °C produces monofluorinated norbornenes in high yields (up to 97%). beilstein-journals.orgchemrxiv.org Similarly, the reaction with 1,3-cyclohexadiene affords monofluorinated bicyclo[2.2.2]oct-2-enes. beilstein-journals.orgchemrxiv.org These cycloaddition reactions provide access to complex carbocyclic scaffolds containing fluorine, a nitro group, and an aryl substituent, all introduced in a single step. chemrxiv.org

Another strategy involves the annulation of β-nitrostyrenes with 1,3-dicarbonyl compounds. An efficient synthesis of 4-hydroxy-3-arylindolin-2-ones has been developed via a phosphoric acid-mediated annulation of various β-nitrostyrenes with 1,3-cyclohexanedione. acs.org This process involves a Michael addition followed by an intramolecular annulation, where the nitrogen atom from the nitro group is incorporated into the newly formed pyrrole (B145914) ring of the oxindole product. acs.org

Heterocycle Synthesis

The reactivity of 4-fluoro-β-nitrostyrene is extensively exploited in the synthesis of diverse nitrogen- and oxygen-containing heterocycles.

Pyrroles and Pyrrolidines: Monofluorinated pyrroles can be synthesized through the Barton-Zard reaction of β-fluoro-β-nitrostyrenes with isocyanoacetates. researchgate.net This method provides 3-aryl-4-fluoro-1H-pyrrole-2-carboxylates, which are valuable precursors for other complex molecules. researchgate.net A catalyst-free conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes at room temperature also yields monofluorinated adducts quantitatively, which can be further transformed into 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. mdpi.com Additionally, functionalized pyrrolidines can be developed via 1,3-dipolar cycloaddition of azomethine ylides with nitrostyrenes. researchgate.net

Ortho-fluoroanilines and Quinazolines: A metal-free, four-step domino reaction starting from acyclic fluoro-nitrostyrenes and α,α-dicyanoolefins has been developed for the straightforward synthesis of functionalized ortho-fluoroanilines. rsc.org This atom-efficient process constructs the benzene (B151609) ring and installs the amine and fluorine groups in a single operation. The resulting ortho-fluoroanilines can be used as key intermediates to synthesize bioactive (tetrahydro)quinazoline derivatives. rsc.org

Chromenes (Benzopyrans): As a typical Michael acceptor, 4-fluoro-β-nitrostyrene is used to synthesize benzopyran derivatives, which are important scaffolds in many pharmaceutically active ingredients. ossila.com The tandem oxa-Michael-Henry reaction is one such pathway to access these heterocycles. ossila.com

Table 2: Synthesis of Polyfunctionalized Carbo- and Heterocycles

| Class | Reaction Type | Reactants | Product | Yield | Reference |

| Carbocycle | Diels-Alder | β-Fluoro-β-nitrostyrene, 1,3-Cyclopentadiene | Monofluorinated Norbornene | up to 97% | beilstein-journals.orgchemrxiv.org |

| Carbocycle | Annulation | 4-Fluoro-β-nitrostyrene, 1,3-Cyclohexanedione | 4-Hydroxy-3-arylindolin-2-one | 42-83% | acs.org |

| Heterocycle | Barton-Zard | β-Fluoro-β-nitrostyrene, Ethyl α-isocyanoacetate | 3-Aryl-4-fluoro-1H-pyrrole-2-carboxylate | Good to Excellent | researchgate.net |

| Heterocycle | Conjugate Addition | 4-Fluoro-β-nitrostyrene, Pyrrole | 2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrrole | Quantitative | mdpi.com |

| Heterocycle | Domino Reaction | 4-Fluoro-β-nitrostyrene, α,α-Dicyanoolefin | Ortho-fluoroaniline derivative | up to 80% | rsc.org |

Biological Activity and Molecular Interaction Studies

Antimicrobial Spectrum and Potency

Studies have demonstrated that 4-Fluoro-beta-nitrostyrene and its derivatives possess a broad spectrum of antimicrobial activity, showing effectiveness against both bacteria and fungi. The introduction of a fluorine atom at the para-position of the benzene (B151609) ring has been identified as a key structural feature enhancing this activity. researchgate.netmdpi.com

Efficacy against Bacterial Pathogens (Gram-Positive and Gram-Negative)

Research indicates that β-nitrostyrene compounds are generally more active against Gram-positive bacteria compared to other types of bacteria. mdpi.com However, the 4-fluoro substitution on the aryl ring has been shown to enhance activity, particularly against Gram-negative bacteria. researchgate.netmdpi.com For instance, 4-fluoro-aryl substituted β-methyl-β-nitrostyrenes have demonstrated the highest activity against Escherichia coli, a Gram-negative bacterium. mdpi.comresearchgate.net

While many β-nitrostyrene derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus, the 4-fluoro substituted compounds also maintain this efficacy. mdpi.comresearchgate.net The presence of a β-methyl group in addition to the 4-fluoro substituent can further enhance antibacterial activity. mdpi.comresearchgate.net

Table 1: Antibacterial Activity of 4-Fluoro-β-nitrostyrene and a Derivative

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| 4-Fluoro-β-nitrostyrene | Escherichia coli | >500 |

| Pseudomonas aeruginosa | >500 | |

| Staphylococcus aureus | 250 | |

| Enterococcus faecalis | >500 | |

| 4-Fluoro-β-methyl-β-nitrostyrene | Escherichia coli | 125 |

| Pseudomonas aeruginosa | 250 | |

| Staphylococcus aureus | 32 | |

| Enterococcus faecalis | 64 |

Data sourced from a comparative study. researchgate.net

Antifungal Activity Assessment

The antifungal properties of β-nitrostyrenes have been recognized for a considerable time. frontiersin.org this compound and its derivatives have been evaluated against various fungal pathogens, including Candida albicans. researchgate.netmdpi.com

In one study, 4-Fluoro-β-methyl-β-nitrostyrene, a derivative, showed a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against Candida albicans. researchgate.net Other research has highlighted that β-nitrostyrene derivatives can exhibit potent activity against clinically significant fungi, with MICs in the range of 0.25–8 μg/mL. nih.gov The nitrovinyl group is considered essential for this antifungal activity. frontiersin.org

Table 2: Antifungal Activity of a 4-Fluoro-β-nitrostyrene Derivative

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| 4-Fluoro-β-methyl-β-nitrostyrene | Candida albicans | 64 |

Data sourced from a comparative study. researchgate.net

Structure-Activity Relationship (SAR) Analysis of Halogen Substituents

The position and nature of substituents on the β-nitrostyrene scaffold significantly influence its antimicrobial activity. frontiersin.orgnih.gov Structure-activity relationship (SAR) studies have revealed that halogen substituents, particularly fluorine, at the 4-position of the aromatic ring enhance antimicrobial potency. researchgate.net

Specifically, the presence of a fluorine atom at the para-position on the benzene ring is associated with the highest activity against Gram-negative bacteria. researchgate.net While substitutions with other halogens like chlorine and bromine also confer activity, the 4-fluoro substitution often provides a distinct advantage. researchgate.net Furthermore, the addition of a β-methyl group to 4-fluoro-β-nitrostyrene has been shown to substantially improve its antibacterial effectiveness. researchgate.netmdpi.com

Enzyme Inhibition Mechanisms and Targets

The biological activity of this compound is linked to its ability to inhibit specific enzymes, most notably protein tyrosine phosphatases (PTPs). researchgate.netresearchgate.net

Inhibition of Protein Tyrosine Phosphatases (PTPs), including PTP1B

β-Nitrostyrene derivatives, including the 4-fluoro variant, are recognized as inhibitors of protein tyrosine phosphatases (PTPs), which are crucial for cell signaling in microorganisms. researchgate.netmdpi.comnih.gov These compounds act as phosphotyrosine mimetics, targeting the active site of PTPs. researchgate.netnih.gov

One of the key targets is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator in several signaling pathways. mdpi.comresearchgate.net The inhibition of PTP1B by 4-fluoro-β-nitrostyrene involves binding to the enzyme, which can disrupt downstream cellular processes. ossila.com

The mechanism of PTP1B inhibition by β-nitrostyrenes is characterized as a slow-binding process. nih.gov It is proposed that the inhibitor first binds non-covalently to the active site of the enzyme. nih.gov This initial interaction is followed by a nucleophilic attack from the catalytic cysteine residue (Cys-215 in PTP1B) on the β-carbon of the nitrostyrene (B7858105). researchgate.netnih.gov

This leads to the formation of a reversible, covalent adduct. nih.gov The formation of this tighter complex is responsible for the observed inhibition. nih.gov This mechanism highlights a unique interaction where the nitrovinyl group plays a critical role in the covalent modification of the enzyme's active site. researchgate.netnih.gov

Interaction with Viral Proteases (e.g., SARS-CoV-2 3CL protease)

The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govbpsbioscience.com The protease is responsible for cleaving viral polyproteins to produce functional non-structural proteins essential for the virus's life cycle. mdpi.comfrontiersin.org In this context, the inhibitory potential of various β-nitrostyrene derivatives, including 4-Fluoro-β-nitrostyrene, has been investigated. nih.gov

In a 2023 study published in the Journal of Molecular Structure, a series of seven β-nitrostyrene derivatives were synthesized and evaluated for their in vitro inhibitory activity against SARS-CoV-2 3CL protease. nih.gov The inhibitory effects were determined through an enzyme activity inhibition assay. nih.gov Among the tested compounds, 4-Fluoro-β-nitrostyrene (identified as compound g in the study) was found to have an IC₅₀ value of 7.5960 µM. nih.gov This indicated the lowest inhibitory activity in the series, especially when compared to the most potent compound, 4-nitro-β-nitrostyrene, which had an IC₅₀ of 0.7297 µM. nih.govnih.gov

To understand the interaction at a molecular level, computational docking studies were performed. nih.govnih.gov The analysis suggested that the binding of β-nitrostyrene derivatives to the 3CL protease active site is significantly influenced by key interactions. These include the formation of hydrogen bonds between the β-nitro group (β-NO₂) of the ligand and the receptor's GLY-143 residue. nih.govnih.gov Additionally, π-π stacking between the aryl ring of the β-nitrostyrene derivative and the imidazole (B134444) ring of the HIS-41 residue was identified as a critical contributor to ligand activity. nih.govnih.gov These findings provide a structural basis for the observed inhibitory activities and offer insights for the future design and optimization of β-nitrostyrene-based 3CLpro inhibitors. nih.gov

| Compound | Substituent Group | IC₅₀ against SARS-CoV-2 3CLpro (µM) nih.gov |

|---|---|---|

| 4-nitro-β-nitrostyrene | 4-NO₂ | 0.7297 |

| 2-bromo-β-nitrostyrene | 2-Br | Data Not Provided in Search Results |

| β-nitrostyrene | None | Data Not Provided in Search Results |

| 4-cyano-β-nitrostyrene | 4-CN | Data Not Provided in Search Results |

| 4-dimethoxyl-β-nitrostyrene | 4-(OCH₃)₂ | Data Not Provided in Search Results |

| 3,4-dimethoxyl-β-nitrostyrene | 3,4-(OCH₃)₂ | Data Not Provided in Search Results |

| 4-fluoro-β-nitrostyrene | 4-F | 7.5960 |

Other Biomedical Applications (General beta-nitrostyrenes)

The β-nitrostyrene scaffold is a recognized pharmacophore associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiplatelet effects. frontiersin.orgresearchgate.net Beyond these applications, this class of compounds has been specifically investigated for its potential in treating parasitic diseases and cancer. frontiersin.orgresearchgate.net

Anti-leishmanial Investigations

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. researchgate.net The search for new, less toxic, and more effective treatments is a research priority. frontiersin.orgresearchgate.net The structural similarities between fungi and Leishmania parasites, coupled with the known antifungal properties of β-nitrostyrenes, prompted investigations into their anti-leishmanial potential. frontiersin.orgnih.gov

A study investigating a series of synthetic β-nitrostyrene derivatives demonstrated significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. frontiersin.orgnih.gov The compounds were tested against both the extracellular promastigote and intracellular amastigote forms of the parasite. frontiersin.org Several derivatives exhibited potent activity, with IC₅₀ values in the nanomolar range, comparable to the standard drug Amphotericin B. frontiersin.orgnih.gov For instance, compound 12 in the study showed an IC₅₀ of 21.46 nM against intracellular amastigotes. frontiersin.org Importantly, the most active compounds were found to be non-toxic to mammalian macrophages at concentrations up to 25 µM, indicating a favorable selectivity index. frontiersin.orgresearchgate.netnih.gov Further mechanistic studies revealed that these compounds moderately induce nitric oxide (NO) production, which is a key molecule in the host's defense against Leishmania. frontiersin.orgnih.gov

| Compound ID frontiersin.org | IC₅₀ against L. donovani Promastigotes (nM) frontiersin.orgnih.gov | IC₅₀ against Intracellular L. donovani Amastigotes (nM) frontiersin.orgnih.gov |

|---|---|---|

| 9 | 23.40 | 30.50 |

| 12 | 37.83 | 21.46 |

| 14 | 40.50 | 26.43 |

| 18 | 55.66 | 61.63 |

| Amphotericin B (Standard) | 19.60 | 27.83 |

Potential as Antiproliferative Agents

The β-nitrostyrene family of compounds has been identified for its potential as antiproliferative and anticancer agents. frontiersin.orgresearchgate.netresearchgate.net Research has shown that these derivatives can suppress cell proliferation and induce apoptosis in various cancer cell lines. researchgate.net The nitrostyrene scaffold is considered a key pharmacophore for this activity. mdpi.com

In one study, a series of (E)-9-(2-nitrovinyl)anthracenes, which contain the nitrostyrene moiety, were synthesized and evaluated for their antiproliferative effects against Chronic Lymphocytic Leukemia (CLL) and Burkitt's Lymphoma (BL) cell lines. mdpi.com Several of these compounds demonstrated potent activity, with IC₅₀ values in the sub-micromolar to low micromolar range. mdpi.com For example, compound 19g exhibited a potent IC₅₀ of 0.17 µM in the HG-3 CLL cell line. mdpi.com The most active compounds were shown to induce apoptosis in both HG-3 and PGA-1 CLL cell lines, highlighting their potential for development as novel chemotherapeutics for these hematological malignancies. mdpi.com

| Compound ID mdpi.com | Cell Line | Cancer Type | IC₅₀ (µM) mdpi.com |

|---|---|---|---|

| 19a | MUTU | Burkitt's Lymphoma | 3.0 |

| DG75 | Burkitt's Lymphoma | 1.5 | |

| 19g | HG-3 | Chronic Lymphocytic Leukemia | 0.17 |

| PGA-1 | Chronic Lymphocytic Leukemia | 1.3 | |

| 10a | MUTU-I | Burkitt's Lymphoma | 0.45 |

| DG-75 | Burkitt's Lymphoma | 1.41 |

Computational and Theoretical Insights into 4 Fluoro Beta Nitrostyrene Chemistry

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and understanding enzymatic mechanisms.

Studies have utilized molecular docking to investigate the interaction of 4-fluoro-β-nitrostyrene and related derivatives with various protein targets. In one such study, the compound was docked into the binding site of the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme for viral replication. nih.govnih.gov The docking was performed using the CDOCKER protocol in Discovery Studio 2016. nih.govnih.gov The results indicated that for the series of β-nitrostyrene derivatives, key interactions contributing to ligand activity included hydrogen bonds between the β-nitro group and the receptor's GLY-143 residue, as well as π-π stacking between the ligand's aryl ring and the imidazole (B134444) ring of HIS-41. nih.govnih.gov Despite having an electron-withdrawing fluorine substituent, 4-fluoro-β-nitrostyrene exhibited the lowest inhibitory activity (IC₅₀ = 7.5960 µM) among the tested compounds. nih.gov

Another area of investigation involves its potential as an antibacterial agent. It is suggested that 4-fluoro-β-nitrostyrene binds to protein tyrosine phosphatase (PTP1B) enzymes through hydrogen bonding interactions, which is then followed by a Michael addition of thiol groups, leading to enzyme inhibition. ossila.com Computational docking has also been used to study the interaction of related palladium complexes with DNA, showing the complex intercalated in the DNA minor groove. rsc.org

Table 1: Inhibitory Activity and Docking Insights for β-Nitrostyrene Derivatives against SARS-CoV-2 3CLpro

| Compound | Substituent | Inhibitory Activity (IC₅₀, µM) | Key Predicted Interactions |

|---|---|---|---|

| 4-nitro-β-nitrostyrene | 4-NO₂ | 0.7297 | Hydrogen bonds (β-NO₂ with GLY-143), π-π stacking (aryl ring with HIS-41) |

| 2-bromo-β-nitrostyrene | 2-Br | 1.8350 | |

| β-nitrostyrene | -H | 2.1640 | |

| 4-cyano-β-nitrostyrene | 4-CN | 2.2980 | |

| 4-methoxy-β-nitrostyrene | 4-OCH₃ | 2.9690 | |

| 3,4-dimethoxy-β-nitrostyrene | 3,4-(OCH₃)₂ | 4.0160 | |

| 4-fluoro-β-nitrostyrene | 4-F | 7.5960 |

Data sourced from a study on β-nitrostyrene derivatives as potential inhibitors of SARS-CoV-2 3CL protease. nih.gov

Calculation of Absolute Binding Gibbs Free Energies

To further refine the predictions from molecular docking, the absolute binding Gibbs free energies (ΔGbind) can be calculated. This metric provides a more quantitative prediction of the binding affinity between a ligand and its receptor.

For the series of β-nitrostyrene derivatives targeting the SARS-CoV-2 3CL protease, ligand-receptor absolute binding Gibbs free energies were calculated using the Binding Affinity Tool (BAT.py). nih.govnih.gov This method aims to establish a correlation between the calculated energy values and the experimentally determined inhibitory activity. The study found a reasonably good correlation (r²=0.60) between the calculated binding Gibbs free energy and the experimental -logIC₅₀ values. nih.govnih.gov This suggests that this computational approach can be a promising scoring function for screening new β-nitrostyrene derivatives as 3CLpro inhibitors. nih.gov

The calculated binding Gibbs free energies (–ΔGbind) ranged from 6.78 to 11.16 kcal/mol for the seven compounds tested. nih.gov Notably, 4-fluoro-β-nitrostyrene, which had the highest IC₅₀ value (lowest activity), also possessed the lowest binding Gibbs free energy, further supporting the correlation between the computational and experimental results. nih.gov

Table 2: Calculated Binding Gibbs Free Energies for β-Nitrostyrene Derivatives with SARS-CoV-2 3CLpro

| Compound | Substituent | Binding Gibbs Free Energy (–ΔGbind, kcal/mol) |

|---|---|---|

| 4-nitro-β-nitrostyrene | 4-NO₂ | 10.48 ± 1.47 |

| 2-bromo-β-nitrostyrene | 2-Br | 9.89 ± 1.25 |

| β-nitrostyrene | -H | 11.16 ± 1.45 |

| 4-cyano-β-nitrostyrene | 4-CN | 9.76 ± 1.29 |

| 4-methoxy-β-nitrostyrene | 4-OCH₃ | 8.68 ± 1.20 |

| 3,4-dimethoxy-β-nitrostyrene | 3,4-(OCH₃)₂ | 8.83 ± 1.22 |

| 4-fluoro-β-nitrostyrene | 4-F | 6.78 ± 1.15 |

Data derived from calculations using the Binding Affinity Tool (BAT.py). nih.gov

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the detailed mechanisms of chemical reactions, including the characterization of intermediates and transition states.

The Barton-Zard reaction, used for synthesizing pyrroles from β-fluoro-β-nitrostyrenes, has been studied computationally. researchgate.net Theoretical investigations of this reaction have shown results that are in perfect agreement with experimental findings. researchgate.net The key step involves the elimination of either hydrogen fluoride (B91410) (HF) or nitrous acid (HNO₂), and DFT calculations help elucidate the energetics of these competing pathways, explaining the observed product ratios. researchgate.net

In the context of organocatalysis, DFT studies on the Michael addition of enamines to nitrostyrenes have detailed the transition state structures. acs.orgnih.gov These studies show a preference for an anti arrangement between the phenyl group of the nitrostyrene (B7858105) and the enamine C-C double bond, and a gauche arrangement between the respective C-C double bonds of the reactants in the transition state. acs.orgnih.gov DFT calculations have also been used to study the mechanism of palladium-catalyzed hydroamination reactions involving β-nitrostyrene, providing insights into the catalytic cycle at the B3LYP/6-31G(d,p)/LanL2DZ level of theory. rsc.org

Conformational Landscape and Electronic Structure Analysis

The three-dimensional shape (conformation) and the distribution of electrons (electronic structure) of 4-fluoro-β-nitrostyrene are fundamental to its reactivity and interactions. β-nitrostyrene derivatives are typically found in the trans (or E) configuration, where the aryl and nitro groups are on opposite sides of the double bond. nih.govresearchgate.net NMR analysis of related fluorinated β-methyl-β-nitrostyrenes confirms that the E-conformation is predominant. mdpi.com

The presence of the fluorine atom and the nitro group significantly influences the molecule's electronic properties. smolecule.com The fluorine atom, being highly electronegative, and the strong electron-withdrawing nitro group make the β-carbon of the nitroalkene highly electrophilic and susceptible to nucleophilic attack, a key feature of its reactivity as a Michael acceptor. ossila.commdpi.com A complete conformational analysis of a series of β-nitrostyrene derivatives has been performed to gather relevant structural information for structure-activity relationship studies. researchgate.net The InChI string for 4-fluoro-β-nitrostyrene, 1S/C8H6FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+, explicitly defines this preferred trans geometry about the C5-C6 double bond. sigmaaldrich.com

Prediction of Reactivity and Selectivity via Electrophilicity Indices

Conceptual DFT provides reactivity indices that can predict the behavior of molecules. The global electrophilicity index (ω) quantifies the electrophilic character of a species, indicating its propensity to accept electrons.

The high reactivity of β-nitrostyrenes as Michael acceptors is a direct consequence of their electrophilic nature. mdpi.com Studies have shown that for nitrostyrene derivatives, enzymatic activity often increases with rising electrophilicity. researchgate.net The electrophilicity index has been used as a keyword in studies involving β-fluoro-β-nitrostyrenes, highlighting its relevance in understanding their reaction mechanisms. researchgate.net

In a computational study of the [4+2] cycloaddition reactions between thiazoles and nitroalkenes, local electrophilicity indices (ωk) were computed for the nitroalkenes to identify the most reactive sites. acs.org This analysis helps explain the observed regioselectivity by identifying the most electron-deficient position on the nitroalkene, which is the preferred site for nucleophilic attack. acs.org The incorporation of a fluorine atom into the phenyl ring of nitrostyrene can modulate its electrophilicity, which in turn affects its reactivity and binding affinity to target proteins. nih.gov

Advanced Research Directions and Future Prospects

Innovations in Asymmetric Synthesis and Catalysis

The synthesis of chiral molecules is a cornerstone of modern drug discovery. For 4-fluoro-beta-nitrostyrene, which is a prochiral Michael acceptor, significant research has been dedicated to developing innovative catalytic systems for asymmetric transformations. The goal is to control the formation of specific stereoisomers, which can have profoundly different biological activities.

Organocatalysis has emerged as a powerful tool in this domain. Chiral bifunctional organocatalysts, such as those based on thiourea, squaramide, and cinchona alkaloids, have been successfully employed. nih.govacs.org These catalysts possess both a basic site (to activate the nucleophile) and a hydrogen-bond donor site (to activate the electrophilic this compound), guiding the reaction pathway to yield products with high enantioselectivity (ee) and diastereoselectivity (dr). For instance, N-sulfinylpyrrolidine-containing ureas and thioureas have been investigated as catalysts for the Michael addition of aldehydes to this compound. beilstein-journals.org While some catalysts provided the product in modest yields, they achieved high diastereomeric purity. beilstein-journals.org Similarly, hyperbranched polymers derived from cinchona alkaloids have been used as recoverable catalysts for the Michael addition of β-ketoesters, demonstrating the drive towards more sustainable and practical "green chemistry" approaches. nih.gov

| Catalyst Type | Reaction | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Sulfinylpyrrolidine-containing Urea | Michael Addition | Hexanal | 87:13 | Not Reported | beilstein-journals.org |

| Cinchona Alkaloid-based Polymer (P2-3b) | Michael Addition | Methyl 2-oxocyclopentanecarboxylate | Not Reported | 72% | nih.gov |

| L-tert-leucine-derived Squaramide (sq-4) | Oxa-Michael/nitro-Michael Cascade | (E)-4-methyl-2-(2-nitrovinyl)phenol | Not Reported | 81% (for one enantiomer) | acs.org |

Exploration of Novel Reaction Pathways for Complex Architectures

Beyond simple additions, researchers are exploring the use of this compound in more complex, multi-step reaction sequences to rapidly build intricate molecular frameworks. These novel pathways provide access to diverse heterocyclic and carbocyclic structures that are of significant interest in medicinal chemistry.

One notable example is the Barton-Zard reaction, which utilizes β-fluoro-β-nitrostyrenes and isocyanoacetates to construct highly functionalized 4-fluoropyrroles. researchgate.net This method is highly chemoselective and has been applied to prepare building blocks for core-fluorinated BODIPY dyes, a class of fluorescent labels. researchgate.net Another significant area is the use of cycloaddition reactions. The Diels-Alder reaction between β-fluoro-β-nitrostyrenes and various dienes has been investigated to produce monofluorinated six-membered rings, including norbornenes and bicyclo[2.2.2]oct-2-enes, in high yields. researchgate.netbeilstein-journals.org

Cascade or domino reactions, where multiple bonds are formed in a single operation, represent a highly efficient synthetic strategy. Researchers have developed an oxa-Michael intramolecular nitro-Michael cascade reaction using this compound to synthesize trisubstituted benzopyrans (chromenes), which are common scaffolds in bioactive molecules. acs.orgossila.com Furthermore, catalyst-free methodologies are being developed; for instance, the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes, followed by a base-induced elimination of nitrous acid, provides a straightforward route to novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. mdpi.com

| Reaction Type | Reactant(s) | Resulting Architecture | Yield | Reference |

|---|---|---|---|---|

| Barton-Zard Reaction | Ethyl α-isocyanoacetate | 4-Fluoropyrroles | Up to 77% | researchgate.net |

| Diels-Alder Reaction | 1,3-Cyclopentadiene | Monofluorinated norbornenes | Up to 97% | beilstein-journals.org |

| Conjugate Addition-Elimination | Pyrrole (B145914) | 2-(2-Fluoro-1-arylvinyl)-1H-pyrroles | Up to 85% | mdpi.com |

| Oxa-Michael/nitro-Michael Cascade | ortho-Hydroxynitrostyrenes | Trisubstituted benzopyrans | Good to moderate | acs.org |

Structure-Based Design of Derivatives for Enhanced Bioactivity

The deliberate modification of the this compound scaffold is a key strategy for developing new therapeutic agents. By understanding the relationship between a molecule's structure and its biological activity, chemists can design derivatives with improved potency, selectivity, and pharmacokinetic properties. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. mdpi.com

Recent studies have explored derivatives of β-nitrostyrene as potential inhibitors of various enzymes. In one study, a series of β-nitrostyrene derivatives, including this compound, were synthesized and evaluated as inhibitors of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. nih.gov Interestingly, while the 4-nitro substituted analogue showed the highest inhibitory activity, this compound exhibited the lowest. nih.gov This highlights the subtle and often unpredictable effects of substituents and underscores the need for detailed structure-activity relationship (SAR) studies. Such findings provide valuable insights for the rational design of new, more potent inhibitors. nih.gov Other research has identified β-nitrostyrene derivatives as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which are implicated in various diseases. mdpi.com

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 4-Nitro-β-nitrostyrene | 0.7297 | nih.gov |

| 2-Bromo-β-nitrostyrene | 2.0130 | nih.gov |

| β-Nitrostyrene | 3.8040 | nih.gov |

| 4-Cyano-β-nitrostyrene | 4.2700 | nih.gov |

| 3,4-Dimethoxy-β-nitrostyrene | 6.9780 | nih.gov |

| 4-Fluoro-β-nitrostyrene | 7.5960 | nih.gov |

Deeper Mechanistic Understanding of Biological Interactions

To move beyond trial-and-error and enable rational drug design, a profound understanding of how this compound and its derivatives interact with their biological targets at a molecular level is essential. This involves elucidating the specific binding modes and the non-covalent interactions that govern bioactivity.

Computational methods, particularly molecular docking, are invaluable in this pursuit. For the SARS-CoV-2 3CL protease, docking studies revealed that the activity of β-nitrostyrene inhibitors is significantly influenced by hydrogen bonds between the nitro group and the backbone of residue GLY-143, as well as π-π stacking interactions between the compound's aryl ring and the imidazole (B134444) ring of HIS-41. nih.gov Such models help explain why certain derivatives are more active than others and guide future modifications.

In the case of protein tyrosine phosphatase (PTP1B) inhibition, a proposed mechanism involves the reversible binding of the nitrostyrene (B7858105) derivative to the enzyme, followed by a covalent Michael addition with the thiol group of a cysteine residue in the active site. ossila.commdpi.com This covalent modification leads to the inhibition of the enzyme. ossila.com Understanding these detailed mechanisms is critical for optimizing inhibitor design to enhance potency and selectivity while minimizing off-target effects.

Multidisciplinary Approaches Integrating Synthesis, Biology, and Computation

The most significant advances in the study of this compound are being made at the intersection of multiple scientific disciplines. The integration of organic synthesis, molecular biology, and computational chemistry creates a powerful synergistic loop for discovery.

A typical workflow involves chemists synthesizing a library of derivatives based on computational predictions or previous biological data. nih.govresearchgate.net These compounds are then tested in biological assays (e.g., enzyme inhibition assays) to determine their activity. nih.gov The results of these assays, including structure-activity relationships (SAR), are then fed back into computational models. researchgate.net For example, molecular docking and molecular dynamics simulations can be used to rationalize the observed activities and refine the binding hypotheses. nih.gov Furthermore, calculations of properties like absolute binding Gibbs free energies can be correlated with experimental IC₅₀ values to create more accurate predictive models for virtual screening of new potential inhibitors. nih.gov

This multidisciplinary approach is also applied to the development of synthetic methods. Kinetic studies of reactions are often paired with theoretical DFT (Density Functional Theory) calculations to elucidate reaction mechanisms, understand substituent effects, and predict the outcomes of new transformations. researchgate.netbeilstein-journals.org This integrated strategy accelerates the discovery of both novel chemical reactions and new bioactive molecules, ensuring that the future prospects for this compound and its derivatives remain a vibrant and promising field of research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-beta-nitrostyrene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 4-fluorobenzaldehyde and nitromethane under basic conditions. Optimization includes adjusting pH (e.g., using ammonium acetate), temperature (40–60°C), and solvent polarity (ethanol or toluene). Monitoring by TLC or HPLC ensures reaction progression. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield and purity. Characterization via H/C NMR and FT-IR confirms the β-nitrostyrene structure and fluorine substitution .

Q. How do researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation combines spectroscopic and computational methods:

- NMR : F NMR identifies fluorine environments (δ ~ -110 ppm for para-substitution), while H NMR confirms the trans-configuration of the nitrovinyl group (coupling constant ~ 12–14 Hz).

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 196.05).

- Computational : DFT calculations (e.g., Gaussian09) predict NMR chemical shifts and optimize geometry, cross-validated against experimental data .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound’s nitro group and α,β-unsaturated system make it light- and moisture-sensitive. Storage in amber glass vials under inert gas (argon) at –20°C is recommended. Stability tests include periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products like nitroso derivatives or fluorobenzaldehyde .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in Diels-Alder reactions?

- Methodological Answer : Discrepancies in regioselectivity or reaction rates may arise from solvent polarity, steric effects, or electron-withdrawing fluorine. A systematic approach includes:

- Controlled experiments : Vary solvents (e.g., DMF vs. THF) and dienes (electron-rich vs. electron-poor).

- DFT modeling : Calculate frontier molecular orbitals (FMO) to predict endo/exo selectivity and transition-state energies.

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants under different conditions .

Q. What strategies address steric and electronic challenges in functionalizing this compound via Michael addition?

- Methodological Answer : The fluorine atom’s electronegativity and nitro group’s electron-withdrawing nature reduce nucleophilic attack. Mitigation strategies:

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility.

- Microwave-assisted synthesis : Accelerate reaction kinetics to overcome steric hindrance.

- Substituent tuning : Introduce electron-donating groups (e.g., methyl) on the styrene backbone to balance electronic effects .

Q. How should researchers interpret conflicting thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer : Discrepancies may stem from experimental methods (e.g., calorimetry vs. computational prediction) or impurities. Resolve by:

- Cross-validation : Compare data from NIST WebBook entries with ab initio calculations (e.g., G4MP2 theory).

- Error analysis : Quantify uncertainty margins in experimental setups (e.g., combustion calorimetry ±2 kJ/mol).

- Meta-analysis : Aggregate datasets from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers .

Q. What advanced techniques elucidate the stereochemical outcomes of this compound in asymmetric catalysis?

- Methodological Answer : Employ chiral catalysts (e.g., Cinchona alkaloids) and monitor enantiomeric excess (ee) via:

- Chiral HPLC : Use a Chiralpak column with hexane/isopropanol gradients.

- Circular Dichroism (CD) : Correlate CD spectra with computed ECD (time-dependent DFT).

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Data Management and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。